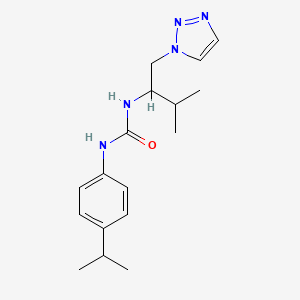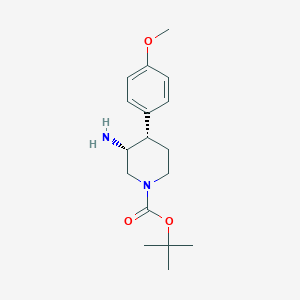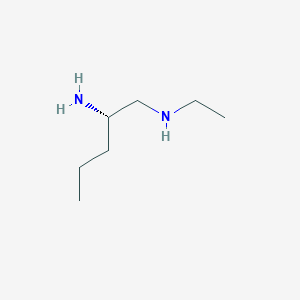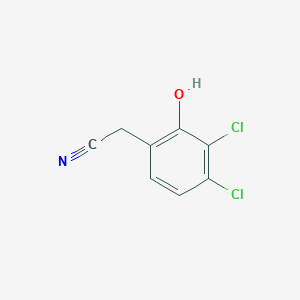![molecular formula C18H20ClN3OS B2490020 2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide CAS No. 872688-49-8](/img/structure/B2490020.png)
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the utilization of specific reagents and conditions to achieve desired structures. For instance, the synthesis of 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide, a compound with a somewhat similar structure, is achieved through S-Alkylation and subsequent reactions under controlled conditions (Nayak et al., 2013). This exemplifies the complexity and precision required in synthesizing specific acetamide derivatives.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized using techniques like X-ray crystallography, which provides insight into the conformation and bonding within the molecule. For similar molecules, studies have shown that these compounds can exhibit non-planar structures between aromatic rings and heterocyclic components, highlighting the influence of substituents on molecular geometry (Subasri et al., 2016).
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Applications
- Antioxidant Capacity Assays : A review by Ilyasov et al. (2020) on ABTS/PP decolorization assays discusses the pathways of antioxidant capacity, highlighting the utility of such assays in evaluating the antioxidant potential of compounds, including those of phenolic nature (Ilyasov et al., 2020). This context is relevant for assessing the antioxidant properties of chemical compounds.
Antimicrobial Applications
- Antibacterial Activity of Schiff Bases : Kumar et al. (2020) synthesized Schiff bases from diphenylamine derivatives and evaluated their in vitro antibacterial activity, providing a template for the synthesis and pharmacological evaluation of new antimicrobial compounds (Kumar et al., 2020).
Pharmacokinetic and Pharmacodynamic Considerations
- Clinical Pharmacokinetics and Pharmacodynamics : Peltoniemi et al. (2016) reviewed the clinical pharmacokinetics and pharmacodynamics of ketamine, illustrating the importance of understanding these aspects for the development of new drugs. This review underscores the significance of pharmacokinetic and pharmacodynamic studies in drug development and therapeutic application (Peltoniemi et al., 2016).
Hepatoprotective and Nephroprotective Activities
- Chrysin's Protective Activities : Pingili et al. (2019) reviewed the hepatoprotective and nephroprotective activities of chrysin against various drugs and toxic agents, offering insights into the potential protective effects of similar compounds on liver and kidney tissues (Pingili et al., 2019).
Direcciones Futuras
Given the diverse pharmacological activities of other pyridazine derivatives , this compound could be of interest for further study in medicinal chemistry. Future research could focus on synthesizing the compound, characterizing its physical and chemical properties, and investigating its potential biological activities.
Mecanismo De Acción
Target of Action
Similar compounds such as pyrazolines and pyridazinones have been reported to have diverse biological targets, including enzymes like acetylcholinesterase (ache) and various cellular receptors .
Mode of Action
Related compounds have been reported to inhibit enzymes and modulate cellular receptors, leading to changes in cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, related compounds have been reported to influence the production of reactive oxygen species (ROS) and lipid peroxides, which are involved in oxidative stress . Additionally, they may affect the cholinergic nervous system by inhibiting AChE, an enzyme that hydrolyzes acetylcholine .
Result of Action
Related compounds have been reported to have cytotoxic activities against various cell lines , and to induce changes in cell cycle progression and apoptosis .
Propiedades
IUPAC Name |
2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHZKVZUEDZPQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-cyclohexylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B2489941.png)

![Ethyl 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2489944.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2489945.png)
![2-(4-chlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methylpropanamide](/img/structure/B2489946.png)

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2489951.png)
![1-cinnamyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B2489952.png)

![(1E)-3-[3-cyclopropyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-hydroxypropanimidamide](/img/structure/B2489957.png)

![6-Chloro-N-[1-(cyclopropylmethylcarbamoyl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B2489959.png)